2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide is an organic compound that features a bromophenyl group and an ethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide typically involves the acylation of 4-bromoaniline with 4-ethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature and residence time.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 4-bromo-2-hydroxy-N-(4-ethoxyphenyl)acetamide.
Reduction: Formation of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)ethylamine.
Substitution: Formation of 2-(4-aminophenyl)-N-(4-ethoxyphenyl)acetamide or 2-(4-thiophenyl)-N-(4-ethoxyphenyl)acetamide.
Scientific Research Applications
2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and ethoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(4-ethoxyphenyl)acetamide
- 2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide
- 2-(4-chlorophenyl)-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-20-15-9-7-14(8-10-15)18-16(19)11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPRHRBZBJMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976699 |
Source
|
Record name | 2-(4-Bromophenyl)-N-(4-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6119-41-1 |
Source
|
Record name | 2-(4-Bromophenyl)-N-(4-ethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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